3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one is an organic compound with diverse applications in scientific research. Its complex structure combines elements of pyridine, pyrrolidine, and benzoxazole, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods
On an industrial scale, the production would involve optimizing the reaction conditions to maximize efficiency and minimize waste. This often includes the use of automated systems for precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Oxidative conditions can modify the functional groups attached to the benzoxazole and pyrrolidine rings.
Reduction: : Certain reductive conditions might reduce specific functional groups without affecting the stability of the entire molecule.
Substitution: : Electrophilic or nucleophilic substitutions can occur, especially involving the bromine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: : Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products can vary widely, from hydroxylated derivatives to alkylated or reduced forms of the original molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactive sites make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, its structural components might interact with various biomolecules, making it a useful tool in the study of biochemical pathways and molecular biology.
Medicine
This compound might have potential applications in medicinal chemistry, such as drug development or as a probe for studying the function of biological systems. Its interaction with specific biological targets could lead to the discovery of new therapeutic agents.
Industry
Industrial applications could include its use as a catalyst or as a part of advanced materials with specific desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound's mechanism of action would depend on its specific application. Generally, it would interact with molecular targets through various types of chemical bonds and forces, such as hydrogen bonding, van der Waals forces, and covalent bonding.
Molecular Targets and Pathways
Potential molecular targets include enzymes, receptors, and other proteins, with pathways involved in these interactions varying according to the biological or chemical context of its use.
Comparison with Similar Compounds
Similar Compounds
3-[2-(2-Oxoethyl)-1,3-benzoxazol-2-one]: : Similar core structure but without the pyrrolidinyl and bromopyridinyl groups.
3-(3-Bromopyridin-4-yl)-1,3-benzoxazol-2-one: : Lacks the oxopyrrolidinyl group.
Pyrrolidinyl-benzoxazole derivatives: : Various modifications of the pyrrolidinyl group.
Uniqueness
What sets 3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one apart is its specific combination of functional groups, which confer unique chemical properties and reactivity patterns, making it particularly versatile and valuable in a wide range of applications.
That's the comprehensive breakdown. Any specific area you'd like to dive deeper into?
Properties
IUPAC Name |
3-[2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c19-13-9-20-7-5-15(13)25-12-6-8-21(10-12)17(23)11-22-14-3-1-2-4-16(14)26-18(22)24/h1-5,7,9,12H,6,8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNSTUVJPGPKJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.